Methyl (Phenyl 2,3,4-Tri-O-acetyl-1-thio-beta-D-glucopyranosid)uronate
Methyl (Phenyl 2,3,4-Tri-O-acetyl-1-thio-beta-D-glucopyranosid)uronate
Brand Name:
Vulcanchem
CAS No.:
62812-42-4
VCID:
VC0124518
InChI:
InChI=1S/C19H22O9S/c1-10(20)25-14-15(26-11(2)21)17(27-12(3)22)19(28-16(14)18(23)24-4)29-13-8-6-5-7-9-13/h5-9,14-17,19H,1-4H3
SMILES:
CC(=O)OC1C(C(OC(C1OC(=O)C)SC2=CC=CC=C2)C(=O)OC)OC(=O)C
Molecular Formula:
C19H22O9S
Molecular Weight:
426.4 g/mol
Methyl (Phenyl 2,3,4-Tri-O-acetyl-1-thio-beta-D-glucopyranosid)uronate
CAS No.: 62812-42-4
Cat. No.: VC0124518
Molecular Formula: C19H22O9S
Molecular Weight: 426.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62812-42-4 |
|---|---|
| Molecular Formula | C19H22O9S |
| Molecular Weight | 426.4 g/mol |
| IUPAC Name | methyl 3,4,5-triacetyloxy-6-phenylsulfanyloxane-2-carboxylate |
| Standard InChI | InChI=1S/C19H22O9S/c1-10(20)25-14-15(26-11(2)21)17(27-12(3)22)19(28-16(14)18(23)24-4)29-13-8-6-5-7-9-13/h5-9,14-17,19H,1-4H3 |
| Standard InChI Key | AXUXNCRKZCBMKR-UHFFFAOYSA-N |
| SMILES | CC(=O)OC1C(C(OC(C1OC(=O)C)SC2=CC=CC=C2)C(=O)OC)OC(=O)C |
| Canonical SMILES | CC(=O)OC1C(C(OC(C1OC(=O)C)SC2=CC=CC=C2)C(=O)OC)OC(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator